molecular formula C7H4BrNO B1642488 2-Bromofuro[3,2-c]pyridine

2-Bromofuro[3,2-c]pyridine

Cat. No.: B1642488
M. Wt: 198.02 g/mol
InChI Key: UIWMPJQOPAWOEU-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Organic Synthesis

Fused heterocyclic systems, which are complex ring structures where two or more heterocyclic rings share one or more common atoms, are of paramount importance in organic chemistry. fiveable.me Their intricate and rigid frameworks are central to the structure of numerous natural products and pharmacologically active molecules. The fusion of different rings creates unique electronic and steric environments, which can significantly influence the molecule's reactivity, selectivity, and biological activity. fiveable.meairo.co.in

The development of synthetic methodologies for these complex scaffolds is a key area of research. sioc-journal.cn Transition metal-catalyzed reactions, cyclization reactions, and ring-closing metathesis are some of the powerful tools employed to construct these intricate architectures efficiently. airo.co.insioc-journal.cn The ability to introduce a variety of functional groups onto these fused systems further enhances their utility, allowing for the fine-tuning of their physical and biological properties. airo.co.in This versatility makes fused heterocycles indispensable building blocks in the design and synthesis of new drugs and materials. airo.co.insioc-journal.cn

Overview of Furo[3,2-c]pyridine (B1313802) as a Privileged Scaffold

Within the vast family of fused heterocycles, the furo[3,2-c]pyridine core has emerged as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. dntb.gov.uanih.govsigmaaldrich.com The furo[3,2-c]pyridine structure, an isomer of the more widely studied furo[3,2-b]pyridine (B1253681), is recognized as an important class of heterocyclic compounds in both medicinal chemistry and materials science. dntb.gov.uaresearchgate.netbohrium.com

The interest in furo[3,2-c]pyridine derivatives stems from their diverse biological activities. For instance, the related furo[3,2-b]pyridine scaffold has been identified as a core for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are implicated in cancer. dntb.gov.uanih.govsigmaaldrich.comresearchgate.net The unique arrangement of the furan (B31954) and pyridine (B92270) rings in the furo[3,2-c]pyridine isomer offers a distinct spatial orientation of substituents, which can lead to novel interactions with biological targets. Recent synthetic advancements have made a wider range of substituted furo[3,2-c]pyridines more accessible, paving the way for further exploration of their therapeutic potential. bohrium.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWMPJQOPAWOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization Strategies of 2 Bromofuro 3,2 C Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromofuro[3,2-c]pyridine, these reactions provide efficient pathways to arylated, alkynylated, and alkylated derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of aryl halides with a wide array of organometallic and organic reagents. The reactivity of the C-Br bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)–C(sp²) bonds, linking aryl or heteroaryl groups. nih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govyoutube.com For this compound, this methodology allows for the direct attachment of various aromatic and heteroaromatic rings, which is a key strategy in the synthesis of biologically active compounds and advanced materials. researchgate.net A variety of palladium catalysts and conditions have been developed to efficiently couple heteroaryl halides with (hetero)arylboronic acids, yielding heterobiaryls in good to excellent yields. nih.govresearchgate.net

The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol92
3Thiophen-2-ylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Toluene/EtOH/H₂O78
4Pyridin-3-ylboronic acid[Pd₂(dba)₃] / XPhosK₃PO₄n-Butanol88

This table presents illustrative data compiled from typical Suzuki-Miyaura reactions involving heteroaryl bromides.

The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes. scirp.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgmdpi.com The resulting 2-alkynylfuro[3,2-c]pyridines are valuable intermediates, as the alkyne moiety can be further elaborated into various functional groups and heterocyclic systems. semanticscholar.org

The reaction mechanism is understood to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination steps occur, similar to the Suzuki coupling. wikipedia.org Simultaneously, the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org This dual-catalyst system allows the reaction to proceed under mild conditions. mdpi.com

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NDMF94
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIPiperidineTHF89
31-HexynePd(OAc)₂ / PPh₃CuIEt₃NAcetonitrile85
4Propargyl alcoholPd(CF₃COO)₂ / PPh₃CuIEt₃NDMF75

This table showcases representative conditions and yields for Sonogashira couplings on bromo-azaheterocycles. scirp.orgsemanticscholar.org

The Negishi coupling provides a powerful and versatile method for forming carbon-carbon bonds by reacting organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is particularly noted for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov For this compound, Negishi coupling enables the introduction of a wide range of alkyl, vinyl, and aryl substituents. organic-chemistry.org

Organozinc reagents are generally less basic and more tolerant of functional groups than their organomagnesium (Grignard) or organolithium counterparts. The palladium-catalyzed variant is often preferred for its high yields and broad applicability. wikipedia.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. nih.gov

EntryOrganozinc ReagentCatalystSolventYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF91
2Ethylzinc bromidePd(dppf)Cl₂THF76
3Vinylzinc chloridePd₂(dba)₃ / P(t-Bu)₃Dioxane84
4Benzylzinc chlorideNiCl₂(dppp)THF80

This table illustrates typical applications of the Negishi coupling for the functionalization of heteroaryl halides. wikipedia.orgorganic-chemistry.org

Cross-coupling reactions involving 2-halopyridines, including this compound, often present unique challenges not encountered with simple aryl halides. This is commonly referred to as the "2-pyridyl problem". researchgate.netnih.gov The primary issues stem from the nitrogen atom in the pyridine (B92270) ring, which is located ortho to the reaction site.

Challenges:

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes and inhibiting the catalytic cycle. nih.gov

Instability of Intermediates: 2-Pyridyl organometallic reagents, particularly 2-pyridyl boron reagents used in Suzuki-Miyaura couplings, are often unstable and prone to side reactions like protodeboronation. researchgate.netnih.gov

Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C bond, can be slower for 2-heteroaryl compounds compared to their phenyl analogues.

Solutions:

Ligand Design: The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) has been crucial. nih.gov These ligands can stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the deactivating coordination of the pyridine nitrogen. claremont.edu

Use of Additives: In some Suzuki-Miyaura couplings, copper(I) salts have been used as additives. It is proposed that the reaction may proceed through an intermediate 2-pyridyl copper species, which then undergoes transmetalation with the palladium center, bypassing the problematic 2-pyridylboron species. nih.gov

Alternative Boron Reagents: Air-stable boron reagents, such as MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborates, have been developed. nih.govnih.gov These reagents often exhibit greater stability and reactivity in challenging cross-coupling reactions compared to traditional boronic acids. nih.govnih.gov

Optimized Reaction Conditions: Careful optimization of the base, solvent, and temperature is critical. For instance, using potassium phosphate (B84403) (K₃PO₄) as the base in polar aprotic solvents can be effective for coupling challenging heteroaryl substrates. nih.govnih.gov

Palladium-catalyzed intramolecular C-H arylation has emerged as a powerful strategy for the synthesis of complex, polycyclic aromatic and heteroaromatic systems. beilstein-journals.orgiupac.org This reaction involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond within the same molecule, leading to cyclization. nih.govresearchgate.net

In the context of this compound, if a suitable aryl or heteroaryl group containing an activatable C-H bond is attached elsewhere on the molecule (e.g., via an amide or ether linkage), an intramolecular C-H arylation can be used to construct an additional fused ring. beilstein-journals.org For example, an N-aryl substituent attached to a carboxamide derivative of the furo[3,2-c]pyridine (B1313802) core can undergo cyclization onto a C-H bond of the pyridine ring. nih.govbeilstein-archives.org This atom-economical approach avoids the need for pre-functionalized starting materials and provides direct access to novel, multiply fused heterocyclic scaffolds. beilstein-journals.orgresearchgate.net The choice of palladium catalyst and ligand, such as triphenylphosphine (B44618) (PPh₃), is often critical to achieving high yields in these transformations. nih.govbeilstein-archives.org

Electrophilic Substitution Reactions

Nitration Reactions of Furo[3,2-c]pyridine Derivatives

Direct electrophilic nitration of the parent furo[3,2-c]pyridine has been shown to occur selectively at the 2-position of the furan (B31954) ring, yielding 2-nitrofuro[3,2-c]pyridine. This highlights the higher reactivity of the furan moiety towards electrophiles compared to the pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, a deactivation that is exacerbated under the acidic conditions typically used for nitration, which protonates the nitrogen and further decreases electron density in the ring. When substitution on the pyridine ring does occur, it is generally directed to the 3-position.

Starting MaterialReagents and ConditionsProductReference
Furo[3,2-c]pyridineNitrating agent2-Nitrofuro[3,2-c]pyridine

Reactions Involving N-Oxide Derivatives of Furo[3,2-c]pyridines

The formation of N-oxides is a common strategy to modify the reactivity of pyridine rings. The N-oxide group increases the electron density of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. Furo[3,2-c]pyridine can be oxidized to its corresponding N-oxide, furo[3,2-c]pyridine 5-oxide, using oxidizing agents such as hydrogen peroxide.

The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, the N-oxide can be converted to 4-chlorofuro[3,2-c]pyridine (B1586628) upon treatment with phosphorus oxychloride. This transformation is significant as it introduces a leaving group on the pyridine ring, enabling subsequent nucleophilic substitution reactions.

A particularly useful reaction of furo[3,2-c]pyridine N-oxides is their cyanation, which provides a direct route to cyano-substituted derivatives. This reaction serves as a bridge to the derivatization strategies discussed in the following section.

ReactantReagent(s)Product(s)
Furo[3,2-c]pyridine N-oxideBenzoyl chloride, Trimethylsilyl (B98337) cyanide4-Cyanofuro[3,2-c]pyridine
Furo[3,2-c]pyridine N-oxideTrimethylsilyl cyanide, Triethylamine4-Cyanofuro[3,2-c]pyridine

Derivatization through Cyano and Related Group Manipulations

The introduction of a cyano group onto the furo[3,2-c]pyridine skeleton opens up a wide array of synthetic possibilities for further derivatization. The cyanation of furo[3,2-c]pyridine N-oxides can be achieved using various methods, including the Reissert-Henze reaction. This reaction typically involves treating the N-oxide with a cyanide source, such as trimethylsilyl cyanide, in the presence of an activating agent like benzoyl chloride or triethylamine. These methods afford 4-cyanofuro[3,2-c]pyridine in moderate to excellent yields.

Once introduced, the cyano group can be readily converted into other valuable functional groups. For example, the nitrile can be hydrolyzed to a carboxamide or further to a carboxylic acid. It can also be converted into an ethyl imidate or an ethyl carboxylate. These transformations provide access to a diverse range of derivatives with potential applications in various fields of chemistry.

Starting MaterialReagentsProduct
4-Cyanofuro[3,2-c]pyridineH₂O, H⁺ or OH⁻Furo[3,2-c]pyridine-4-carboxamide
4-Cyanofuro[3,2-c]pyridineEtOH, HClEthyl furo[3,2-c]pyridine-4-imidate
4-Cyanofuro[3,2-c]pyridineEtOH, H₂SO₄, H₂OEthyl furo[3,2-c]pyridine-4-carboxylate

Regioselectivity and Stereoselectivity in 2 Bromofuro 3,2 C Pyridine Transformations

Factors Governing Regiochemical Outcomes in Synthetic Pathways

The regiochemical outcome of synthetic transformations involving 2-Bromofuro[3,2-c]pyridine is dictated by a combination of electronic, steric, and reaction-specific factors. The inherent electronic properties of the furo[3,2-c]pyridine (B1313802) ring system, the nature of the reagents and catalysts employed, and the reaction conditions all play a crucial role in determining the position of subsequent chemical modifications.

The furo[3,2-c]pyridine nucleus is an electron-deficient system due to the presence of the electronegative nitrogen atom in the pyridine (B92270) ring. This generally directs nucleophilic attacks to the positions ortho and para to the nitrogen (C-4 and C-6). stackexchange.comquora.com Conversely, electrophilic substitutions are generally disfavored but would be expected to occur at the C-3 and C-5 positions. The presence of the bromine atom at C-2 further influences the electron distribution within the ring system.

In the context of transition metal-catalyzed cross-coupling reactions, the site of reaction is primarily determined by the position of the halogen. For this compound, palladium-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations would be expected to occur selectively at the C-2 position, replacing the bromine atom with a new substituent.

However, when considering the functionalization of other positions on the ring through methods like directed metalation or C-H activation, the interplay of various factors becomes more complex. Directed ortho-metalation (DoM) strategies, for instance, rely on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org In the absence of a strong DMG on the furo[3,2-c]pyridine scaffold, the regioselectivity of lithiation would be governed by the intrinsic acidity of the C-H bonds. The C-3 proton, being adjacent to the furan (B31954) oxygen and the C-2 bromine, is expected to be the most acidic and therefore the most likely site for deprotonation.

Control of Positional Selectivity in Functionalization Reactions (e.g., C-2, C-3, C-4, C-5, C-6)

Achieving control over the positional selectivity in the functionalization of this compound is essential for the synthesis of specific isomers. Various synthetic strategies can be employed to target different positions on the heterocyclic core.

Functionalization at C-2: The bromine atom at the C-2 position serves as a primary site for functionalization through a wide array of palladium-catalyzed cross-coupling reactions. These reactions offer a reliable method for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Reaction Type Reagent Catalyst/Conditions Expected Product
Suzuki CouplingArylboronic acidPd catalyst, base2-Aryl-furo[3,2-c]pyridine
Stille CouplingOrganostannanePd catalyst2-Alkyl/Aryl-furo[3,2-c]pyridine
Heck CouplingAlkenePd catalyst, base2-Alkenyl-furo[3,2-c]pyridine
Sonogashira CouplingTerminal alkynePd/Cu catalyst, base2-Alkynyl-furo[3,2-c]pyridine
Buchwald-Hartwig AminationAminePd catalyst, base2-Amino-furo[3,2-c]pyridine

Functionalization at C-3: The C-3 position is a prime target for functionalization via metalation-electrophile quench protocols. Due to the activating effect of the adjacent furan oxygen and the C-2 bromine, the C-3 proton is the most acidic C-H bond on the furan ring. Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures is expected to result in regioselective deprotonation at the C-3 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Electrophile Functional Group Introduced
D2ODeuterium
Alkyl halideAlkyl
Aldehyde/KetoneHydroxyalkyl
CO2Carboxylic acid
I2Iodine

Functionalization at C-4, C-5, and C-6: The functionalization of the pyridine ring in the presence of the 2-bromo substituent presents a greater challenge due to the generally lower reactivity of C-H bonds on the pyridine moiety compared to the furan ring. However, recent advances in C-H activation and functionalization offer potential pathways.

C-4 and C-6 Functionalization: These positions are electronically activated towards nucleophilic attack. stackexchange.comquora.com While direct nucleophilic aromatic substitution of hydrogen is rare, the introduction of a leaving group at these positions in a precursor molecule would enable functionalization. Alternatively, strategies involving the formation of pyridinium (B92312) salts can enhance the reactivity of the C-4 and C-6 positions towards nucleophiles.

C-5 Functionalization: The C-5 position is electronically analogous to the meta position in pyridine. Direct functionalization at this site is challenging. However, the use of specifically designed directing groups in combination with transition metal catalysis has been shown to achieve meta-C-H functionalization in pyridine derivatives and could potentially be applied to the furo[3,2-c]pyridine system. nih.gov

It is important to note that while these strategies are based on established principles of heterocyclic chemistry, the specific application and optimization for this compound would require empirical investigation to determine the precise regiochemical outcomes and reaction efficiencies. The electronic interplay between the fused furan ring, the pyridine nitrogen, and the C-2 bromo substituent creates a unique chemical entity where predictable reactivity patterns may be altered.

Theoretical and Mechanistic Insights into 2 Bromofuro 3,2 C Pyridine Chemistry

Computational Investigations of Reaction Energetics and Pathways

While specific computational studies focusing exclusively on 2-bromofuro[3,2-c]pyridine are not extensively documented in publicly available literature, the reaction energetics and pathways can be inferred from studies on analogous brominated pyridine (B92270) and quinoline (B57606) systems. researchgate.netnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of complex organic reactions. researchgate.net

For a typical reaction, such as a palladium-catalyzed cross-coupling, DFT calculations can model the entire reaction coordinate. This involves calculating the energies of reactants, intermediates, transition states, and products. For instance, in a hypothetical Suzuki coupling reaction involving this compound, computational models would be used to determine the activation energy for the key oxidative addition step, where the C-Br bond is broken and a new bond to the palladium catalyst is formed. researchgate.net

These investigations provide critical data on:

Reaction Mechanism: Computational models can map out the step-by-step pathway of a reaction, helping to distinguish between different possible mechanisms (e.g., concerted vs. stepwise).

Intermediate Stability: The relative energies of potential intermediates in a catalytic cycle can be calculated, identifying the most stable and likely species to be present during the reaction.

Regioselectivity: In molecules with multiple potential reaction sites, computational analysis can predict which site is more likely to react by comparing the activation energies for each pathway. For example, calculations on brominated quinolines have been used to explain how steric strain influences reactivity at different positions. nih.gov

Studies on related compounds, such as 2-bromo-3-hydroxy-6-methyl pyridine, have utilized DFT with basis sets like B3LYP/6-311G(d,p) to optimize molecular geometry, calculate frontier orbital energy gaps (HOMO-LUMO), and map electrostatic potential surfaces to understand the molecule's reactive nature. researchgate.net Similar methodologies would be applied to this compound to provide a detailed understanding of its electronic structure and predict its behavior in various chemical transformations.

Elucidation of Catalytic Cycles and Intermediate Species in Palladium- and Ruthenium-Catalyzed Reactions

This compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. The C(sp²)-Br bond is a primary site for catalysts like palladium and ruthenium to initiate their catalytic cycles.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwikipedia.org The general catalytic cycle for a reaction like the Suzuki coupling involving this compound proceeds through three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nobelprize.orglibretexts.org

Transmetallation: In this step, the organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) center, displacing the bromide ion and forming a diorganopalladium(II) complex. nobelprize.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center. This forms the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts offer alternative and sometimes complementary reactivity to palladium. nih.gov While a specific cycle for this compound is not detailed, mechanistic studies on the reactions of 2-bromopyridines provide a plausible pathway. nih.govnih.gov A proposed catalytic cycle for a Ru(II)-mediated domino reaction illustrates the complexity and versatility of ruthenium catalysis:

Catalyst Activation & Coordination: A precatalyst like [RuCl₂(p-cymene)]₂ forms an active Ru(II) species in situ, which then coordinates to the 2-bromopyridine (B144113) substrate. nih.gov

Nucleophilic Substitution: A nucleophile (e.g., carbonate) displaces the bromine atom to form a new intermediate.

Oxidative Addition: The resulting pyridone intermediate can then undergo oxidative addition with another molecule of the 2-bromopyridine, forming a Ru(IV) species. nih.gov

Reductive Elimination & C-H Activation: Reductive elimination forms a C-N bond, and subsequent C-H activation steps can lead to further functionalization of the pyridine ring system, often involving the formation of five-membered ruthenacycle intermediates. nih.gov

Catalyst SystemKey StepDescriptionKey Intermediate Species
Palladium (e.g., Suzuki Coupling)Oxidative AdditionCleavage of the C-Br bond of this compound and addition to Pd(0).Furo[3,2-c]pyridyl-Pd(II)-Br complex
TransmetallationTransfer of an organic group (R) from an organometallic reagent to the Pd(II) center.Furo[3,2-c]pyridyl-Pd(II)-R complex
Reductive EliminationFormation of the C-R bond and regeneration of the Pd(0) catalyst.Pd(0)Ln
Ruthenium (e.g., Domino Reaction)Nucleophilic SubstitutionDisplacement of the bromide by a nucleophile, facilitated by the Ru(II) catalyst.Ru(II)-coordinated furopyridone
Oxidative AdditionAddition of a second 2-bromopyridine molecule to form a higher oxidation state complex.Ru(IV) complex
C-H ActivationDirected functionalization of other positions on the ring system.Ruthenacycle

Fundamental Structure-Reactivity Relationships in Brominated Furo[3,2-c]pyridines

The reactivity of this compound is governed by the interplay of its constituent heterocyclic rings and the influence of the bromine substituent. Understanding these structure-reactivity relationships is key to predicting its chemical behavior.

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine portion of the molecule towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.

Furan (B31954) Ring: The oxygen atom in the furan ring is electron-donating, making this part of the molecule more reactive towards electrophiles.

Bromine Substituent: The bromine atom at the 2-position (on the electron-rich furan ring) is a key functional handle. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to oxidative addition by transition metal catalysts. researchgate.net Furthermore, the bromine atom itself influences the electronic properties of the ring through inductive and resonance effects.

The position of the bromine atom is critical. In brominated pyridines, the reactivity of the bromine can be significantly affected by its position relative to the nitrogen atom. researchgate.net For this compound, the bromine is at an alpha-position relative to the furan oxygen, which influences the lability of the C-Br bond in metal-catalyzed reactions.

Furthermore, modifications to the pyridine ring can regulate the electronics and reactivity of the entire molecule. nih.gov Studies on other pyridine-containing systems have shown that adding electron-withdrawing or electron-donating groups to the pyridine ring can systematically alter the electronic properties of a coordinated metal center, thereby controlling its catalytic activity. nih.gov This principle suggests that substituents on the furo[3,2-c]pyridine (B1313802) skeleton can be used to fine-tune the reactivity of the C-Br bond at the 2-position. For example, the presence of certain functional groups can enhance or diminish the rate of oxidative addition in palladium catalysis. nih.gov

Structural FeatureInfluence on ReactivityExample Reaction Type
Electron-deficient Pyridine RingDeactivates the pyridine moiety towards electrophiles; activates it towards nucleophiles.Nucleophilic Aromatic Substitution
Electron-rich Furan RingActivates the furan moiety towards electrophiles.Electrophilic Aromatic Substitution
C2-Bromine BondPrimary site for oxidative addition by low-valent transition metals.Palladium-catalyzed cross-coupling
Pyridine Nitrogen Lone PairCan act as a coordinating site for metal catalysts, potentially influencing the reaction mechanism and rate.Metal-catalyzed C-H activation
Substituents on the Ring SystemCan electronically tune the reactivity of the C-Br bond and other positions through inductive and resonance effects. nih.govnih.govModulation of cross-coupling reaction rates

Advanced Research Applications of 2 Bromofuro 3,2 C Pyridine

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Heterocycles

The utility of 2-Bromofuro[3,2-c]pyridine as a synthetic intermediate stems from the reactivity of its carbon-bromine bond. This bond serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring influences the reactivity of the attached furan (B31954) ring, making the bromine at the 2-position susceptible to substitution. This reactivity is harnessed in several palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing elaborate heterocyclic systems that are often difficult to synthesize through other methods. mdpi.com

Through these synthetic strategies, chemists can append a wide array of functional groups—including aryl, alkyl, and amino moieties—to the furo[3,2-c]pyridine (B1313802) core. This modular approach allows for the systematic and controlled assembly of complex molecules with precisely tailored structures and properties. The resulting polycyclic heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric characteristics. researchgate.net

Reaction TypeCoupling PartnerResulting Structure/BondSignificance
Suzuki CouplingAryl/Heteroaryl Boronic AcidC-C (Aryl-Furopyridine)Forms biaryl structures for electronic materials and drug scaffolds.
Stille CouplingOrganostannane ReagentC-C (Alkyl/Aryl-Furopyridine)Creates complex carbon skeletons under mild conditions.
Buchwald-Hartwig AminationPrimary/Secondary AmineC-N (Amino-Furopyridine)Builds nitrogen-containing heterocycles, crucial for bioactive compounds.
Sonogashira CouplingTerminal AlkyneC-C (Alkynyl-Furopyridine)Introduces linear alkyne groups for polymers and functional materials. researchgate.net

Applications in Medicinal Chemistry Research

The furo[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in bioactive compounds. Its rigid, planar geometry and the specific arrangement of heteroatoms allow for precise interactions with biological targets like enzymes and receptors.

The furo[3,2-c]pyridine nucleus has been identified as a novel pharmacophore with potential applications in the development of antipsychotic agents. nih.gov Research has focused on synthesizing arylpiperazine derivatives attached to the furo[3,2-c]pyridine core. researchgate.netnih.gov These lead compounds have shown a potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, which are key targets in the treatment of psychosis, while displaying weak interaction with dopamine (B1211576) D2 receptors. nih.gov The ability to use this compound to systematically create libraries of such derivatives is crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of these potential therapeutics. nih.gov

The furo[3,2-c]pyridine scaffold serves as a foundation for designing molecules that can inhibit specific enzymes. While research on this exact isomer is specialized, studies on closely related structures highlight the potential of this chemical class. For instance, the isomeric pyrrolo[3,2-c]pyridine core has been used to develop potent inhibitors of FMS kinase, a target in cancer and inflammatory disorders. nih.gov Similarly, furo[3,2-c]coumarins have been investigated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in neurodegenerative diseases like Alzheimer's. The strategic functionalization of the furo[3,2-c]pyridine ring system allows for the orientation of substituents that can interact with the active sites of these enzymes, leading to the development of selective inhibitors.

Therapeutic AreaBiological TargetMolecule Type Derived from Furo[3,2-c]pyridine Scaffold
Neuroscience/PsychiatrySerotonin 5-HT1/5-HT2 ReceptorsArylpiperazine derivatives for potential antipsychotic activity. nih.gov
Oncology/ImmunologyFMS KinaseDiayrlamide derivatives (based on related pyrrolo[3,2-c]pyridine). nih.gov
Neurodegenerative DiseaseCholinesterases, Monoamine OxidasesSubstituted furo[3,2-c]coumarins (based on related scaffold).

Applications in Materials Science

The electronic properties and rigid structure of the furo[3,2-c]pyridine core make it an attractive component for advanced functional materials.

One of the most successful applications of the furo[3,2-c]pyridine scaffold is in the field of organic light-emitting diodes (OLEDs). The parent compound, furo[3,2-c]pyridine, has been used as a C^N ligand to create highly efficient phosphorescent iridium (Ir) complexes. These organometallic compounds are used as emitters in the emissive layer of OLED devices. By modifying the ancillary ligands attached to the iridium center, researchers can precisely tune the emission color of the complex across the entire visible spectrum, from greenish-blue to deep-red.

OLEDs fabricated using these furo[3,2-c]pyridine-based iridium complexes have demonstrated outstanding performance, achieving very high external quantum efficiencies (EQEs) and high luminance. For example, a green-emitting device realized a record-high EQE of 30.5% without any out-coupling technology. These results underscore the significant potential of furo[3,2-c]pyridine-based phosphors for use in full-color displays and solid-state lighting.

Furo[3,2-c]pyridine-based Ir ComplexEmission ColorMax. External Quantum Efficiency (EQE)Luminance (cd/A)
(pfupy)₂Ir(acac)Green30.5%110.5
Modified Complex 1Greenish-Blue20.0%46.6
Modified Complex 2Greenish-Yellow19.9%71.9
Modified Complex 3Orange16.6%38.9
Modified Complex 4Red12.0%16.7

While a less explored area, this compound holds potential as a monomer for the synthesis of functionalized polymers. The presence of the bromo-substituent allows it to participate in cross-coupling polymerization reactions, such as Yamamoto or Kumada polymerizations. These methods can be used to create conjugated polymers where the furo[3,2-c]pyridine unit is incorporated into the polymer backbone. Such polymers could exhibit interesting electronic and photophysical properties, making them candidates for applications in organic electronics like organic field-effect transistors (OFETs) or sensors.

Furthermore, the rigid and anisotropic (rod-like) shape of the furo[3,2-c]pyridine moiety makes it a suitable candidate for designing mesogenic units in liquid crystals. semanticscholar.org By attaching flexible alkyl or alkoxy chains to the core structure, it is possible to induce liquid crystalline phases. The inherent polarity of the furo[3,2-c]pyridine unit could lead to materials with desirable dielectric properties for display and photonics applications. This remains a prospective area for future research.

Research Gaps and Future Perspectives in 2 Bromofuro 3,2 C Pyridine Research

Development of Optimized and Sustainable Synthetic Routes

One promising avenue is the refinement of cascade reactions that can construct the furo[3,2-c]pyridine (B1313802) core in a single pot. For instance, a cascade process involving a Sonogashira reaction followed by a base-induced 5-endo-dig cyclization has been reported for the synthesis of furo[3,2-c]pyridine derivatives. semanticscholar.org Optimization of this approach for the specific synthesis of the 2-bromo derivative could involve screening of palladium and copper catalysts, bases, and solvents to improve yields and reduce reaction times. Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, enhancing the sustainability of the process.

Another area ripe for exploration is the application of modern synthetic technologies. Microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages over traditional batch processing, including rapid reaction optimization, improved safety profiles, and scalability. Adapting existing synthetic routes or developing new ones tailored for these technologies could lead to more efficient and sustainable production of 2-Bromofuro[3,2-c]pyridine. For example, a one-pot, two-step process involving a microwave-promoted condensation followed by an indium triflate-assisted hetero-Diels-Alder reaction has been used for the synthesis of related chromeno[3,2-c]pyridines and could be adapted for the furo[3,2-c]pyridine system. mdpi.com

The Pictet-Spengler reaction offers another viable, yet underexplored, pathway to hydrogenated furo[3,2-c]pyridine scaffolds. beilstein-journals.orgnih.gov A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines from 2-(5-methylfuran-2-yl)ethanamine and various aldehydes. beilstein-journals.org Future work could focus on the aromatization of these saturated systems and the subsequent regioselective bromination to yield this compound. The development of "green" Pictet-Spengler conditions, utilizing milder acids or even enzymatic catalysts, would represent a significant step towards a more sustainable synthesis.

Synthetic StrategyPotential OptimizationsSustainability Gains
Sonogashira/Cyclization Cascade Screening of heterogeneous catalysts, solvent selection, lower catalyst loading.Catalyst recycling, reduced solvent waste, improved atom economy.
Microwave-Assisted Synthesis Optimization of reaction time, temperature, and power.Reduced energy consumption, faster reaction rates, higher yields.
Flow Chemistry Automated optimization, integration of purification steps.Improved process control and safety, scalable production.
Pictet-Spengler/Aromatization Development of milder acid catalysts or enzymatic approaches.Use of less corrosive reagents, potential for biocatalysis.

Addressing Challenges in Specific Functionalization Methodologies and Substrate Scope

The functionalization of the furo[3,2-c]pyridine core, particularly when substituted with a bromine atom, presents a unique set of challenges. The pyridine (B92270) ring is inherently electron-deficient, which can deactivate it towards electrophilic substitution. researchgate.net Conversely, the fused furan (B31954) ring may be susceptible to degradation under strongly acidic or oxidative conditions. The interplay between these two heterocyclic systems, and the influence of the bromo substituent, on the reactivity and regioselectivity of further transformations is a critical area for systematic investigation.

A primary challenge lies in the selective C-H functionalization of the pyridine ring. While the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, direct and selective functionalization at other positions could open up new avenues for derivatization. However, the strong coordinating ability of the pyridine nitrogen can lead to catalyst poisoning or direct functionalization at undesired positions. nih.gov Future research should focus on developing methodologies to overcome these challenges, such as the use of transient directing groups or Lewis acid additives to modulate the reactivity of the pyridine nitrogen. nih.gov

The substrate scope of reactions involving this compound is another area that requires significant expansion. While Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions are expected to be feasible at the 2-position, a comprehensive study of the tolerance of these reactions to various functional groups on the coupling partner is needed. Furthermore, exploring the reactivity of other positions on the furo[3,2-c]pyridine ring system in these and other transformations is essential for understanding its full synthetic potential. For instance, the development of selective metalation or halogen-dance reactions could provide access to previously inaccessible isomers.

Functionalization ChallengePotential SolutionsDesired Outcomes
Selective C-H Functionalization Transient directing groups, Lewis acid additives, novel catalyst systems.Access to a wider range of substituted derivatives, late-stage functionalization.
Limited Substrate Scope Systematic screening of coupling partners and reaction conditions.A broader library of functionalized furo[3,2-c]pyridines.
Competing Reactivity Fine-tuning of reaction parameters (temperature, solvent, catalyst).Improved regioselectivity and chemoselectivity in transformations.
Ring Instability Development of milder reaction protocols.Preservation of the furo[3,2-c]pyridine core during functionalization.

Untapped Potential in Novel Chemical Transformations and Advanced Applications

Beyond its use as a synthetic intermediate, this compound holds untapped potential in novel chemical transformations and as a scaffold for advanced applications. The unique electronic and steric properties of the furo[3,2-c]pyridine system suggest that it could participate in a variety of pericyclic and transition-metal-catalyzed reactions that have yet to be explored. For example, its potential as a diene or dienophile in Diels-Alder reactions, or as a ligand in organometallic chemistry, warrants investigation.

The development of novel multicomponent reactions (MCRs) involving this compound or its derivatives could provide rapid access to complex molecular architectures. MCRs are highly convergent and atom-economical, aligning with the principles of green chemistry. bohrium.com Designing MCRs that incorporate the furo[3,2-c]pyridine skeleton could lead to the discovery of novel compounds with interesting biological or material properties.

The biological activity of related heterocyclic systems provides a strong impetus for exploring the potential of this compound in medicinal chemistry. For instance, pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors for the treatment of cancer and inflammatory disorders. nih.gov Similarly, thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine derivatives have been investigated for their potential as antipsychotic agents. nih.gov this compound serves as an excellent starting point for the synthesis of libraries of compounds to be screened for a wide range of biological targets. The development of structure-activity relationships (SAR) for these derivatives could guide the design of potent and selective therapeutic agents.

In the realm of materials science, the fused aromatic system of furo[3,2-c]pyridine suggests potential applications in organic electronics. Pyridine-containing polyaromatic systems have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The introduction of a bromine atom allows for further functionalization with electronically active groups, enabling the tuning of the photophysical and electronic properties of the resulting materials. Future research could focus on the synthesis of oligomers and polymers incorporating the this compound unit and the characterization of their performance in electronic devices.

Area of Untapped PotentialFuture Research DirectionsPotential Impact
Novel Chemical Transformations Exploration of pericyclic reactions, development of multicomponent reactions.Discovery of new reaction pathways, rapid generation of molecular diversity.
Medicinal Chemistry Synthesis of compound libraries, SAR studies, screening against various targets.Identification of new therapeutic agents for a range of diseases.
Materials Science Synthesis of functionalized oligomers and polymers, characterization of electronic properties.Development of novel materials for organic electronics and optoelectronics.

Q & A

Q. What are the most reliable synthetic routes for 2-Bromofuro[3,2-c]pyridine, and how do reaction conditions influence yields?

The synthesis of this compound derivatives often involves halogenation or cross-coupling reactions. For example, 4-chlorofuro[3,2-c]pyridine can react with boronic acids under Suzuki-Miyaura conditions to introduce aryl groups at specific positions . Bromination typically employs reagents like bromine in carbon tetrachloride at room temperature . Yield optimization requires precise control of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., THF or toluene at 120°C) . Side reactions, such as over-halogenation, can be minimized by stoichiometric adjustments and inert atmospheres.

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Structural validation relies on a combination of NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. For instance, 2-aryl-substituted derivatives were confirmed via ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR carbonyl stretches (1700–1750 cm⁻¹) . Single-crystal XRD is critical for resolving regioselectivity ambiguities, as seen in metal complexes of furopyridines .

Q. What purification techniques are recommended for isolating this compound from byproducts?

Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, recrystallization from ethanol or acetonitrile improves purity . High-performance liquid chromatography (HPLC) is advised for enantiomerically pure derivatives, particularly in medicinal chemistry applications .

Q. How is the antimicrobial activity of this compound evaluated, and what are common pitfalls in interpreting results?

Antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) follow CLSI guidelines. False positives may arise from solvent toxicity (e.g., DMSO >1% v/v), necessitating solvent-only controls . Data contradictions often stem from variations in bacterial strain susceptibility or compound solubility .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to this compound?

Regioselectivity in electrophilic substitution is influenced by the electron-withdrawing bromine group. For example, nitration favors the 4-position due to bromine’s meta-directing effects . Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices . Experimental validation via competitive reactions (e.g., iodination vs. bromination) is recommended .

Q. How do this compound derivatives coordinate with transition metals, and what analytical techniques characterize these complexes?

The nitrogen atom in the pyridine ring acts as a Lewis base, forming complexes with Cu(II), Ni(II), and Co(II). For example, tetra-µ-acetato-bis[(benzofuro[3,2-c]pyridine)copper(II)] was characterized via XRD, revealing a square-planar geometry . UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry provide insights into redox behavior .

Q. What structure-activity relationships (SAR) govern the PAR-2 inhibitory activity of this compound analogs?

SAR studies highlight the importance of the bromine substituent for PAR-2 binding. Derivatives with electron-withdrawing groups at position 2 show enhanced inhibition (IC₅₀ <1 µM) compared to methyl or methoxy analogs . Molecular docking reveals hydrophobic interactions with PAR-2’s catalytic pocket, validated by mutagenesis assays .

Q. How can computational methods guide the design of this compound-based OLED materials?

Density functional theory (DFT) predicts HOMO-LUMO gaps and charge transport properties. A reported iridium complex with this compound achieved 30% external quantum efficiency in OLEDs due to optimal π-conjugation and triplet-state tuning . Experimental validation via electroluminescence spectroscopy is critical .

Q. What mechanistic pathways explain the formation of thione derivatives from this compound precursors?

Reaction of 2-substituted furo[3,2-c]pyridin-4(5H)-ones with P₄S₁₀ proceeds via nucleophilic attack at the carbonyl group, forming thiones. Methylation with CH₃I yields 4-methylsulfanyl derivatives, confirmed by ¹H NMR (δ 2.5 ppm for -SCH₃) . Competing pathways (e.g., N-methylation) are minimized by using anhydrous conditions .

Q. How do steric and electronic factors influence cross-coupling reactions of this compound?

Bulky boronic acids (e.g., 3-(trifluoromethyl)phenyl) reduce coupling efficiency due to steric hindrance at the palladium center. Electron-deficient aryl groups enhance reactivity via oxidative addition acceleration . Ligand screening (e.g., SPhos vs. XPhos) optimizes yields in Suzuki reactions .

Methodological Notes

  • Data Contradictions : Discrepancies in antimicrobial or catalytic data often arise from batch-to-batch variability in halogen purity or solvent residues. Replicate experiments and ICP-MS analysis of metal contaminants are advised .
  • Advanced Instrumentation : Time-resolved spectroscopy (e.g., TRES for OLED studies) and in silico docking (AutoDock Vina) are indispensable for mechanistic and SAR investigations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.